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molecular formula C6H7ClN2O2S B1348100 2-Chloro-4-sulfamoylaniline CAS No. 53297-68-0

2-Chloro-4-sulfamoylaniline

Cat. No. B1348100
M. Wt: 206.65 g/mol
InChI Key: LFIOFZKZCDMGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807684B2

Procedure details

A mixture of 750 mg (3.63 mmol) of 4-amino-3-chlorobenzenesulfonamide (A-2) and 610 mg (7.26 mmol) of sodium bicarbonate in 25 mL of CH2Cl2 was stirred at room temperature for 18 hours. Bromoacetyl bromide (A-1) was then added, and the mixture was stirred for an additional 12 hours. The mixture was then concentrated in vacuo to a yellow oil. The oil was washed with three 25 mL portions of diethyl ether, decanted, and concentrated in vacuo to give the desired product A-3 as a tan solid. MS: M+1=329.0.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[Cl:12].C(=O)(O)[O-].[Na+].[Br:18][CH2:19][C:20](Br)=[O:21]>C(Cl)Cl>[NH2:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:20](=[O:21])[CH2:19][Br:18])=[C:3]([Cl:12])[CH:4]=1)(=[O:9])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)Cl
Name
Quantity
610 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo to a yellow oil
WASH
Type
WASH
Details
The oil was washed with three 25 mL portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NS(=O)(=O)C1=CC(=C(C=C1)NC(CBr)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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